Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes cyclization to form the indole core. Specific conditions, such as the use of methanesulfonic acid in methanol, can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Products include substituted indoles with various functional groups.
Reduction: Products include reduced indole derivatives with altered functional groups.
Scientific Research Applications
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12ClNO2 |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-9(13)4-7(2)5-10(8)14-11/h4-6,14H,3H2,1-2H3 |
InChI Key |
XHVJDLOKLHWCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)C |
Origin of Product |
United States |
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